2-(2-Methoxynaphthalen-1-yl)oxyethanamine

Description

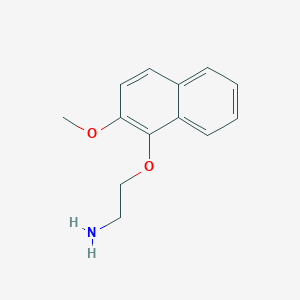

2-(2-Methoxynaphthalen-1-yl)oxyethanamine is a naphthalene-derived compound featuring a methoxy group at the 2-position of the naphthalene ring and an ethanamine moiety linked via an oxygen bridge. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Its methoxy group enhances aromatic π-π interactions, while the ethanamine chain allows for functionalization, enabling applications in receptor-targeted therapies and fluorescent sensors .

Properties

CAS No. |

913721-69-4 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

2-(2-methoxynaphthalen-1-yl)oxyethanamine |

InChI |

InChI=1S/C13H15NO2/c1-15-12-7-6-10-4-2-3-5-11(10)13(12)16-9-8-14/h2-7H,8-9,14H2,1H3 |

InChI Key |

WDAZWAQYPTXKMR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)OCCN |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-((2-methoxynaphthalen-1-yl)oxy)ethanamine typically involves the reaction of 2-methoxynaphthalene with ethanamine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.

Chemical Reactions Analysis

2-((2-methoxynaphthalen-1-yl)oxy)ethanamine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Chemistry

The compound serves as an intermediate in the synthesis of various organic compounds. It is utilized as a reagent in chemical reactions, contributing to the development of new materials and chemicals. Its stable structure allows it to participate in diverse chemical transformations.

Biology

In biological research, 2-(2-Methoxynaphthalen-1-yl)oxyethanamine is studied for its potential biological activities . Research indicates that it may influence cellular processes and interact with enzymes, leading to various physiological effects. These interactions are crucial for understanding the compound's role in biological systems.

Medicine

The therapeutic potential of this compound is under investigation, particularly in drug development. Studies are exploring its efficacy against specific diseases, with a focus on its ability to modulate biological pathways relevant to health conditions . The compound's interactions with proteins and enzymes could pave the way for novel treatments.

Industry

In industrial applications, this compound is used in the production of dyes , pigments, and other chemicals. Its properties make it suitable for creating stable products that are essential in various manufacturing processes.

Case Studies and Research Findings

Recent studies have highlighted significant findings regarding the biological activity of this compound:

- A study investigating its interaction with lipoprotein-associated phospholipase A2 revealed strong binding affinity, suggesting potential as a therapeutic agent for cardiovascular diseases .

- Another research project focused on the compound's role in synthesizing heterocyclic compounds through regioselective cyclization, showcasing its utility in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of 2-((2-methoxynaphthalen-1-yl)oxy)ethanamine involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Functional Group Modifications

- N,N-Diethyl-2-(5-methyl-2-phenylpyrazol-3-yl)oxyethanamine: The pyrazole-ethoxyethylamine structure confers serotonin receptor modulation, contrasting with the naphthalene-based analogs’ MC4R selectivity .

- Fluorescent Sensor Derivatives: The 2-methoxynaphthalene group in (E)-3′,6′-bis(diethylamine)-spiroxanthen-3-one enables pH-sensitive fluorescence, a property absent in non-aromatic analogs .

Spectroscopic Characterization

Biological Activity

2-(2-Methoxynaphthalen-1-yl)oxyethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, suggesting its potential as a therapeutic agent in cancer treatment .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. This is attributed to its ability to scavenge free radicals and modulate neuroinflammatory pathways, which may have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Interaction with Biological Targets

The biological activity of this compound is primarily mediated through its interaction with specific biological targets:

- Sigma Receptors : This compound acts as a sigma ligand, which has been implicated in various signaling pathways related to pain modulation and neuroprotection .

- Protein Kinase Inhibition : It has been suggested that this compound may inhibit certain protein kinases, which are critical in cancer cell signaling pathways .

Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer properties .

Study 2: Neuroprotection

In a model of oxidative stress using SH-SY5Y neuroblastoma cells, this compound demonstrated protective effects against H2O2-induced cytotoxicity. The compound significantly reduced reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls .

Data Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | Induction of apoptosis |

| Neuroprotective | Protection against oxidative stress | ROS scavenging |

| Sigma receptor interaction | Modulation of pain and inflammation | Sigma receptor activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.